N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a central pyrazole ring substituted with a carbamoylphenyl group at the 2-position, a methoxyphenyl group at the 3-position, and a carboxamide group at the 5-position. The pyrazole ring also is mono-substituted with a methyl group .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The carbamoyl, methoxy, and carboxamide groups could act as sites for nucleophilic or electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with a pyrazole ring are stable and can exhibit aromaticity. The presence of carbamoyl, methoxy, and carboxamide groups could influence properties like solubility, acidity/basicity, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Research has shown that compounds structurally related to N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through various chemical reactions, including cyclization and heterocyclization processes. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been achieved by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to compounds that were further transformed into pyrazolo[1,5-a]pyrimidine derivatives through reactions with acetylacetone or 2-(4-methoxybenzylidene)malononitrile (Hassan, Hafez, & Osman, 2014). Additionally, novel pyrazole derivatives have been synthesized and characterized using NMR, mass spectra, FT-IR, UV–Visible, and single crystal X-ray diffraction studies, revealing detailed information about their molecular structures (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Activities
The biological activities of compounds similar to this compound have been a significant area of research. For example, certain derivatives have been investigated for their cytotoxic activity against various cancer cell lines, demonstrating promising anticancer properties (Hassan, Hafez, Osman, & Ali, 2015). Moreover, the antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides has shown significant activity against strains of pathogenic and opportunistic bacteria, highlighting their potential as antimicrobial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Applications in Material Science
Some research has extended into the application of pyrazole derivatives in material science, such as their use in the development of non-linear optical properties and thermal stability analysis. These studies provide insights into the potential of these compounds for various technological applications, including their stability under conditions simulating their use in electronic devices (Kumara et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-17(11-16(22-23)12-6-5-7-13(10-12)26-2)19(25)21-15-9-4-3-8-14(15)18(20)24/h3-11H,1-2H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVGGFEPQATGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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